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Chemical Identification and Natural Sources

Leptomerine is a 4-quinolinone alkaloid first identified in species of the Rutaceae family. The compound
has been systematically studied for its potential therapeutic applications in neurodegenerative disorders,

particularly Alzheimer's disease [1] [2].

Chemical Characteristics:

¢ IUPAC Name: N-methyl-2-propyl-4-quinolone [3]

Molecular Formula: C13H1sNO [4] [5]

Molecular Weight: 201.26 g/mol [4] [5]

CAS Registry Number: 22048-97-1 [4] [5]

SMILES Notation: CN1C=2C(C(=0)C=C1CCC)=CC=CC2 [4]

Natural Sources and Isolation: Leptomerine was initially isolated from Haplophyllum leptomerum
(Rutaceae) [3]. Subsequent research has identified this alkaloid in Esenbeckia leiocarpa Engl., a Brazilian
native tree commonly known as "guarantda" or "goiabeira" [1] [2] [6]. The first report of leptomerine in E.
leiocarpa was published in 2010, expanding the known distribution of this compound within the Rutaceae
family [1] [2].

Quantitative Pharmacological Data
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Table 1: Acetylcholinesterase Inhibitory Activity of Compounds from E. leiocarpa

Compound/Extract ICso0 Value Reference Compound

Leptomerine 2.5 uM [1] [2] [7] Galanthamine (ICso = 1.7 pM) [1] [2]
Kokusaginine 46 uM [1] [2] Physostigmine (ICso = 0.4 uM) [1] [2]
Leiokinine A 0.21 mM [1] [2] -

Skimmianine 1.4 mM [1] [2] -

Alkaloid fraction (chloroform) 1.6 yg/mL [1] [2] -

Hexane fraction 6.0 pg/mL [1] [2] -

Ethanol crude extract 50.7 pyg/mL [1] [2] -

Table 2: Comparative AChE Inhibitory Activity of Natural Alkaloids

Natural AChE Inhibitor = Plant Source ICs0 Value Therapeutic Status
Leptomerine Esenbeckia leiocarpa 25uM[1][2] Research compound
Galanthamine Narcissus spp. (Amaryllidaceae) 1.7uM [1][2] Approved AD drug [8]
Huperzine A Huperzia serrata (Lycopodiaceae) ~0.1 uM [8] Approved in China [8]
Physostigmine Physostigma venenosum 0.4 uM[1][2] Approved drug

Experimental Protocols and Methodologies

Plant Material Collection and Extraction

Plant Material Verification:
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e Stems of Esenbeckia leiocarpa were collected from cultivated specimens at "Cidade Universitaria -
Armando Salles de Oliveira - CUASO," USP, S&o Paulo State, Brazil [1]

e Taxonomic identification was performed by Dr. José Rubens Pirani [1]

¢ Voucher specimen (SPF 1169) was deposited at the Herbarium of the Departamento de Botanica,
Instituto de Biociéncias, USP, S&do Paulo, SP, Brazil [1]

Extraction Protocol:

¢ Drying and Powdering: 1000 g of dry stems were powdered using appropriate milling equipment [1]

e Maceration Extraction: The powdered material was extracted with ethanol (5 x 1.5 L) using
maceration method at room temperature [1]

e Extract Concentration: The combined ethanol extracts were concentrated under reduced pressure
to obtain 35.8 g of crude ethanol extract [1]

¢ Acid-Base Partition: The crude extract was dissolved in HCI solution (0.1 M, 2 x 120 mL) and
filtered to remove insoluble material [1]

e Defatting: The acid solution was partitioned with hexane (7 x 60 mL) to obtain hexane fraction (0.230
) [1]

¢ Alkaloid Extraction: The acid aqueous fraction was basified with NH4OH to pH 10 and partitioned
with CHCIs to obtain the alkaloid fraction [1]

Bioactivity-Guided Fractionation

Initial Screening:

¢ The ethanol crude extract demonstrated significant AChE inhibition (91.1 £ 0.2% at 200 pg/mL) [1] [2]
e The alkaloid fraction showed the highest potency (ICso = 1.6 ug/mL) compared to hexane fraction
(ICs0 = 6.0 pg/mL) and crude extract (ICso = 50.7 pg/mL) [1] [2]

Chromatographic Separation:

¢ Analytical HPLC: The alkaloid fraction (105.0 mg) was analyzed by HPLC, identifying 14 fractions [1]
[2]

e TLC Bioautography: Fractions were screened for AChE inhibition using TLC bioassay according to
Marston et al. [1] [2]

e Preparative HPLC: The alkaloid fraction was separated using RP-HPLC with acetonitrile-water-
methanol (10:45:45) as mobile phase [1] [2]

e UV Detection: Monitoring at 242 nm with flow rate of 8 mL/min [1] [2]

e Compound Isolation: Leptomerine was isolated from fraction Fr. 9 (t- = 19.3 min) with yield of 16.0
mg from 105.0 mg alkaloid fraction [1] [2]

© 2026 Smolecule. All rights reserved. 3/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6259197/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6259197/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6259197/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6259197/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6259197/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6259197/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6259197/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6259197/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6259197/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6259197/
https://www.mdpi.com/1420-3049/15/12/9205
https://pmc.ncbi.nlm.nih.gov/articles/PMC6259197/
https://www.mdpi.com/1420-3049/15/12/9205
https://pmc.ncbi.nlm.nih.gov/articles/PMC6259197/
https://www.mdpi.com/1420-3049/15/12/9205
https://pmc.ncbi.nlm.nih.gov/articles/PMC6259197/
https://www.mdpi.com/1420-3049/15/12/9205
https://pmc.ncbi.nlm.nih.gov/articles/PMC6259197/
https://www.mdpi.com/1420-3049/15/12/9205
https://pmc.ncbi.nlm.nih.gov/articles/PMC6259197/
https://www.mdpi.com/1420-3049/15/12/9205
https://www.smolecule.com/products/s1942713?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6259197/
https://www.mdpi.com/1420-3049/15/12/9205
https://www.smolecule.com/products/s1942713?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Structural Elucidation Techniques

Spectroscopic Analysis:

e 1D and 2D NMR: Comprehensive NMR experiments (*H, 13C, COSY, HSQC, HMBC) were performed
for structural characterization [1] [2]

e Comparison with Literature: Data were compared with published values for authentication [1] [2]

e Mass Spectrometry: ESI-MS provided molecular ion information [1] [2]

Acetylcholinesterase Inhibition Assay

Experimental Protocol:

e Enzyme Source: Electric eel acetylcholinesterase (Type VI-S) [1]

e Spectrophotometric Method: Based on Ellman's method with acetylthiocholine iodide as substrate
[1][2]

e Detection: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) as chromogenic agent [1] [2]

e Control Compounds: Galanthamine and physostigmine as reference standards [1] [2]

e Concentration Range: Test compounds evaluated from 1071° to 10—3 M [1] [2]

¢ ICso Determination: Data analyzed by nonlinear regression to calculate half-maximal inhibitory
concentrations [1] [2]

The following diagram illustrates the complete experimental workflow from plant material to bioactivity

assessment:
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Experimental workflow for leptomerine isolation and bioactivity assessment.
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Mechanism of Action and Therapeutic Potential

Alzheimer's Disease Pathology and AChE Inhibition

Cholinergic Hypothesis: Alzheimer's disease is characterized by progressive cognitive dysfunction resulting
from deficiency in cholinergic activity in the brain [1] [2]. Acetylcholinesterase inhibitors increase
endogenous acetylcholine levels by preventing its hydrolysis, thereby boosting cholinergic

neurotransmission [1] [2] [9].

Multi-Targeted Therapeutic Approach: Recent evidence suggests that AChE consistently colocalizes with
amyloid deposits in Alzheimer's disease and may contribute to the generation of amyloid proteins [9]. AChE
is recognized as a potent amyloid-promoting factor, and AChE inhibitors may help prevent the formation of

toxic oligomeric forms of amyloid peptide [9].

Advantages of Plant-Derived AChE Inhibitors: Natural AChE inhibitors from plant sources like
leptomerine offer an alternative approach to alleviate AD symptoms by potentially reducing A aggregation
alongside their cholinergic effects [9]. Phytomedicines typically demonstrate fewer side effects compared to
synthetic drugs and may provide additional neuroprotective benefits through anti-inflammatory and

antioxidant properties [9].

Research Applications and Commercial Availability

Research Use: Leptomerine is marketed specifically for research applications related to Alzheimer's disease
studies [4] [5]. The compound is available in various quantities from commercial suppliers specializing in

research chemicals [4].

Commercial Specifications:

Purity Levels: >98% to 99.96% [4] [5]

Formulations: Powder form or DMSO solution (10 mM concentration) [4]

Storage Conditions: Powder stable at -20°C for 3 years; solutions stable at -80°C for 6 months [4]
[5]

Solubility: 9 mg/mL in DMSO (44.72 mM) with sonication recommended [4]
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Conclusion and Research Perspectives

Leptomerine represents a promising natural product lead compound for Alzheimer's disease therapeutics,
demonstrating AChE inhibitory activity comparable to the approved drug galanthamine. The well-established

isolation protocol from Esenbeckia leiocarpa enables further investigation of this alkaloid's potential.

Future research directions should focus on:

¢ Structure-activity relationships of leptomerine analogs

¢ In vivo efficacy and pharmacokinetic studies

¢ Synergistic effects with other plant-derived neuroprotective compounds

e Multi-target activities beyond AChE inhibition

¢ Biosynthetic pathway elucidation to enable sustainable production through synthetic biology
approaches [8]

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Comprehensive Technical Guide: Leptomerine Alkaloid from

Rutaceae Family]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b1942713#leptomerine-alkaloid-rutaceae-family]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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